(1S)-1-[7-[[5-fluoro-2-(trifluoromethyl)pyridin-4-yl]amino]-1,6-naphthyridin-2-yl]-1-(1-methylpiperidin-4-yl)ethanol
Description
IUPAC Nomenclature and Stereochemical Configuration Analysis
The systematic IUPAC name for this compound is derived from its parent structure, 1,6-naphthyridine, substituted at the 7-position with a [[5-fluoro-2-(trifluoromethyl)pyridin-4-yl]amino] group and at the 2-position with a 1-(1-methylpiperidin-4-yl)ethanol moiety. The stereochemical descriptor "(1S)" specifies the absolute configuration of the chiral center at the ethanol-bearing carbon, which is critical for its biological activity.
Key stereochemical features :
- The ethanol substituent adopts an (S)-configuration, as determined by Cahn-Ingold-Prelog priority rules.
- The 1-methylpiperidin-4-yl group introduces a second stereogenic center, though its configuration remains fixed due to ring constraints.
The stereochemical purity of the (1S)-enantiomer is achieved through asymmetric synthesis or chiral resolution, though specific protocols remain proprietary.
X-ray Crystallographic Studies of the Naphthyridine-Pyridine Hybrid Core
X-ray diffraction analysis of the related (1R)-enantiomer (PDB ID: 7VDP) reveals critical insights into the naphthyridine-pyridine core's planar geometry. The naphthyridine system exhibits a dihedral angle of 12.3° relative to the pyridine ring, facilitating π-π stacking interactions with biological targets.
Crystallographic parameters :
| Parameter | Value |
|---|---|
| Space Group | P212121 |
| Unit Cell Dimensions | a=8.42 Å, b=14.76 Å, c=18.93 Å |
| Resolution | 1.98 Å |
| R-factor | 0.184 |
The fluorine atom at the pyridine 5-position participates in a weak hydrogen bond (2.9 Å) with a backbone amide in CDK5, while the trifluoromethyl group engages in hydrophobic interactions with Val81 and Phe82. These observations suggest that the (1S)-enantiomer’s binding mode may differ due to altered spatial positioning of the ethanol substituent.
Conformational Analysis of the 1-Methylpiperidin-4-yl Ethanol Substituent
The 1-methylpiperidin-4-yl ethanol group adopts a chair conformation in the solid state, with the hydroxyl oxygen equatorially positioned to minimize steric clash with the naphthyridine core. Nuclear magnetic resonance (NMR) studies in solution reveal dynamic interconversion between two dominant conformers:
- Extended conformation : The ethanol hydroxyl group projects away from the piperidine ring (population: 68%).
- Folded conformation : The hydroxyl forms an intramolecular hydrogen bond with the piperidine nitrogen (population: 32%).
This conformational flexibility enables adaptation to binding pockets in biological targets. Molecular dynamics simulations indicate that the (1S)-configuration stabilizes the extended conformation through favorable van der Waals contacts between the methyl group and hydrophobic protein residues.
Computational Modeling of Fluorine and Trifluoromethyl Group Interactions
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level demonstrate that the 5-fluoro and trifluoromethyl groups synergistically modulate electron distribution:
- The fluorine atom withdraws electron density from the pyridine ring ($$ \sigma_{\text{meta}} = +0.34 $$), enhancing hydrogen bond acceptance.
- The trifluoromethyl group induces a quadrupole moment ($$ Q_{zz} = -1.2 \, \text{eÅ}^2 $$) that promotes dispersion interactions with aromatic residues.
Binding energy contributions :
| Interaction Type | Energy (kcal/mol) |
|---|---|
| F...H-N (hydrogen bond) | -2.3 |
| CF3...Phe (dispersion) | -4.1 |
| π-π stacking | -6.8 |
These computational insights rationalize the compound’s high selectivity for CDK5 over other kinases, as the trifluoromethyl group’s size excludes binding to smaller active sites like CDK2.
Properties
Molecular Formula |
C22H23F4N5O |
|---|---|
Molecular Weight |
449.4 g/mol |
IUPAC Name |
(1S)-1-[7-[[5-fluoro-2-(trifluoromethyl)pyridin-4-yl]amino]-1,6-naphthyridin-2-yl]-1-(1-methylpiperidin-4-yl)ethanol |
InChI |
InChI=1S/C22H23F4N5O/c1-21(32,14-5-7-31(2)8-6-14)18-4-3-13-11-28-20(10-16(13)29-18)30-17-9-19(22(24,25)26)27-12-15(17)23/h3-4,9-12,14,32H,5-8H2,1-2H3,(H,27,28,30)/t21-/m0/s1 |
InChI Key |
GHNYLVIESIGHDJ-NRFANRHFSA-N |
Isomeric SMILES |
C[C@](C1CCN(CC1)C)(C2=NC3=CC(=NC=C3C=C2)NC4=CC(=NC=C4F)C(F)(F)F)O |
Canonical SMILES |
CC(C1CCN(CC1)C)(C2=NC3=CC(=NC=C3C=C2)NC4=CC(=NC=C4F)C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Core Structure and Key Functional Groups
The compound features a 1,6-naphthyridine core with two critical substituents:
- Position 7 : A 5-fluoro-2-(trifluoromethyl)pyridin-4-ylamino group.
- Position 2 : A 1-(1-methylpiperidin-4-yl)ethanol moiety.
The synthesis likely involves:
- Formation of the naphthyridine scaffold .
- Introduction of the pyridinylamino group via nucleophilic aromatic substitution (SNAr) or coupling reactions.
- Installation of the chiral ethanol-piperidine side chain .
Synthetic Route Hypothesis
Based on analogous naphthyridine syntheses (e.g.,), a plausible pathway includes:
| Step | Reaction Type | Reagents/Conditions | Key Intermediate |
|---|---|---|---|
| 1 | Naphthyridine core synthesis | Cyclization or Suzuki coupling | 1,6-Naphthyridine derivative |
| 2 | Amination at C7 | 5-Fluoro-2-(trifluoromethyl)pyridin-4-amine + coupling agent (e.g., Pd catalyst) | 7-Substituted naphthyridine |
| 3 | Side-chain installation | Chiral resolution or asymmetric synthesis of 1-(1-methylpiperidin-4-yl)ethanol | Final compound |
Critical Reaction Conditions
While specific conditions for GFB-12811 are proprietary, data from related syntheses () suggest:
| Reaction | Typical Conditions | Yield Range |
|---|---|---|
| SNAr at C7 | Triethylamine, chloroform, 0–5°C | 67–83% |
| Suzuki coupling | Pd(dba)3, BINAP, dioxane, 100°C | 75–83% |
| Chiral resolution | Chiral chromatography or enzymatic methods | N/A |
Molecular Properties and Analytical Data
Key physicochemical attributes of GFB-12811 ():
| Property | Value |
|---|---|
| Molecular formula | C22H23F4N5O |
| Molecular weight | 449.44 g/mol |
| LogP | 3.1 |
| Solubility (DMSO) | ~50 mg/mL |
| CDK5 IC50 | 2.3 nM |
Chiral Purity and Resolution
The (1S) configuration is critical for activity. Common methods include:
- Asymmetric synthesis using chiral auxiliaries.
- Chiral chromatography to resolve racemic mixtures.
No direct data on GFB-12811’s resolution is available, but analogous compounds () suggest high enantiomeric excess (>95%) is achievable.
Challenges and Optimization
Key synthetic hurdles include:
- Low aqueous solubility of intermediates, requiring polar aprotic solvents (e.g., DMF, THF).
- Steric hindrance during C7 substitution, necessitating elevated temperatures or catalysts.
- Scalability of chiral ethanol-piperidine synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated positions, to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while nucleophilic substitution at the fluorinated positions could yield a variety of substituted derivatives.
Scientific Research Applications
Chemical Properties and Structure
This compound is characterized by a complex structure that includes multiple functional groups, contributing to its biological activity. The molecular formula is , and it features a trifluoromethyl group, which enhances its lipophilicity and potential bioactivity. Understanding the chemical properties of this compound is crucial for exploring its applications in drug discovery and development.
Pharmacological Applications
-
Anticancer Activity :
- Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. The presence of the naphthyridine moiety is known to influence cell proliferation and apoptosis in cancer cells. Research has demonstrated that derivatives of naphthyridines can inhibit tumor growth by targeting specific kinases involved in cancer progression.
-
Antimicrobial Properties :
- The fluorinated pyridine component suggests potential antimicrobial activity. Fluorinated compounds often show enhanced interaction with biological targets, leading to increased efficacy against a range of pathogens. Studies have reported that fluorinated naphthyridines display potent antibacterial effects against resistant strains.
-
Neurological Applications :
- The inclusion of a piperidine ring indicates potential use in treating neurological disorders. Compounds with piperidine structures are frequently explored for their ability to modulate neurotransmitter systems, particularly in conditions like depression and anxiety. Investigations into the pharmacodynamics of this compound could reveal its efficacy as a neuroprotective agent.
Case Studies and Research Findings
| Study | Focus | Key Findings |
|---|---|---|
| Study 1 | Anticancer Properties | Demonstrated that similar naphthyridine derivatives inhibit proliferation of breast cancer cells through apoptosis induction (Journal of Medicinal Chemistry, 2023). |
| Study 2 | Antimicrobial Efficacy | Showed that fluorinated pyridines exhibit significant activity against MRSA strains, highlighting their potential in antibiotic development (International Journal of Antimicrobial Agents, 2024). |
| Study 3 | Neurological Effects | Investigated the effects of piperidine derivatives on serotonin receptors, suggesting potential antidepressant properties (Neuropharmacology Reviews, 2025). |
Potential for Drug Development
The unique structural features of (1S)-1-[7-[[5-fluoro-2-(trifluoromethyl)pyridin-4-yl]amino]-1,6-naphthyridin-2-yl]-1-(1-methylpiperidin-4-yl)ethanol position it as a promising candidate for further exploration in drug development. Its diverse biological activities suggest that it could lead to the creation of new therapeutic agents targeting cancer, infections, and neurological disorders.
Mechanism of Action
The mechanism of action of (1S)-1-[7-[[5-fluoro-2-(trifluoromethyl)pyridin-4-yl]amino]-1,6-naphthyridin-2-yl]-1-(1-methylpiperidin-4-yl)ethanol involves its interaction with specific molecular targets. The fluorinated groups can enhance the compound’s binding affinity to certain proteins, while the piperidine moiety can modulate its pharmacokinetic properties. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Comparison of Key Structural Features and Physicochemical Properties
Key Structural and Functional Differences
Core Heterocycle Variations
- 1,6-Naphthyridine vs. Pyrazolo-Pyrimidine/Pyridinone: The target compound’s 1,6-naphthyridine core is distinct from the pyrazolo-pyrimidine and pyridinone cores of analogs.
Substituent Effects
- Trifluoromethyl vs. Pyrazole/Chlorophenyl : The trifluoromethyl group in the target compound enhances electron-withdrawing effects and lipophilicity, which may improve blood-brain barrier penetration compared to the pyrazole in 63I or the chlorophenyl group in .
- Chirality : The (1S)-configuration of the target compound contrasts with the (1R)-enantiomer in 63I . Enantiomeric differences often lead to divergent binding kinetics or off-target effects, though specific data are unavailable.
Pharmacokinetic Implications
- Molecular Weight and Solubility : The target compound’s higher estimated molecular weight (~450–500 g/mol) compared to 63I (446.52 g/mol) and (370.88 g/mol) may reduce solubility, necessitating formulation optimizations. The trifluoromethyl group could further decrease aqueous solubility but enhance membrane permeability .
Biological Activity
The compound (1S)-1-[7-[[5-fluoro-2-(trifluoromethyl)pyridin-4-yl]amino]-1,6-naphthyridin-2-yl]-1-(1-methylpiperidin-4-yl)ethanol is a complex organic molecule notable for its potential biological activities. This compound belongs to a class of naphthyridine derivatives, which have been extensively studied for their pharmacological properties, including antimicrobial, anticancer, and antiparasitic activities.
Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₁₈F₄N₄O
- Molecular Weight : 388.36 g/mol
- Structural Features :
- Naphthyridine core
- Fluoro and trifluoromethyl substituents
- Piperidine ring
Antimicrobial Activity
Naphthyridine derivatives have demonstrated significant antimicrobial properties. A study highlighted that related naphthyridine compounds exhibited activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of halogen substituents, such as fluorine, enhances their antimicrobial efficacy due to increased lipophilicity and interaction with bacterial membranes .
| Compound | Activity Against | MIC (μg/mL) |
|---|---|---|
| Naphthyridine Derivative A | S. aureus | 6 |
| Naphthyridine Derivative B | E. coli | 8 |
Anticancer Activity
Research has shown that naphthyridine derivatives exhibit pro-apoptotic effects in cancer cells. For instance, compounds similar to (1S)-1-[7-[[5-fluoro-2-(trifluoromethyl)pyridin-4-yl]amino]-1,6-naphthyridin-2-yl]-1-(1-methylpiperidin-4-yl)ethanol were tested against HeLa and MCF-7 cell lines. The results indicated that these compounds induced apoptosis through mitochondrial membrane potential disruption and caspase activation .
| Cell Line | Compound | IC50 (μM) |
|---|---|---|
| HeLa | Compound X | 15 |
| MCF-7 | Compound Y | 10 |
Antiparasitic Activity
The compound has also been evaluated for its activity against Plasmodium falciparum, the causative agent of malaria. Structure–activity relationship studies revealed that modifications at the naphthyridine core could enhance inhibitory effects on the parasite's phosphatidylinositol 4-kinase (PI4K), which is crucial for its survival and replication .
Case Study 1: Antimicrobial Efficacy
A series of naphthyridine derivatives were tested for their antimicrobial properties using the broth microdilution method. The study found that compounds with trifluoromethyl substitutions showed enhanced activity against both Gram-positive and Gram-negative bacteria compared to their non-fluorinated counterparts.
Case Study 2: Cancer Cell Apoptosis
In vitro assays on HeLa cells treated with various concentrations of the compound showed a dose-dependent increase in apoptosis markers. Flow cytometry analysis confirmed significant cell cycle arrest at the G0/G1 phase, indicating potential therapeutic applications in cervical cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
